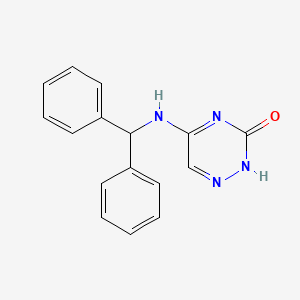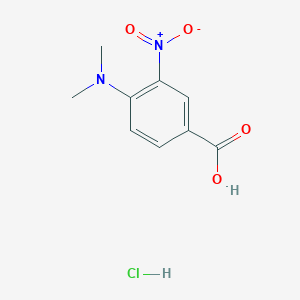
4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride is an organic compound with the molecular formula C9H11ClN2O4. It is a derivative of benzoic acid, where the aromatic ring is substituted with a dimethylamino group at the 4-position and a nitro group at the 3-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride typically involves the nitration of 4-(Dimethylamino)benzoic acid. The nitration process introduces a nitro group at the 3-position of the aromatic ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of temperature and reaction time to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques to ensure it meets the required specifications for further use.
化学反应分析
Types of Reactions
4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, or amines.
Catalysts: Sulfuric acid, hydrochloric acid, or other strong acids for esterification reactions.
Major Products
Reduction: 4-(Dimethylamino)-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: 4-(Dimethylamino)-3-nitrobenzoate esters.
科学研究应用
4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of substituted benzoic acids and related compounds.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro and dimethylamino groups can participate in various interactions with biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the dimethylamino group, affecting its solubility and reactivity.
4-Aminobenzoic acid: Similar structure but with an amino group instead of a dimethylamino group, leading to different chemical properties.
Uniqueness
4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical reactivity and solubility properties. This combination of functional groups makes it a versatile compound in various chemical and biological applications.
属性
IUPAC Name |
4-(dimethylamino)-3-nitrobenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-10(2)7-4-3-6(9(12)13)5-8(7)11(14)15;/h3-5H,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWVQKAYWFWKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[[1-(5-Chloro-2-methoxyphenyl)-2,5-dioxo-4-phenylsulfanylpyrrol-3-yl]amino]benzoic acid](/img/structure/B7751103.png)
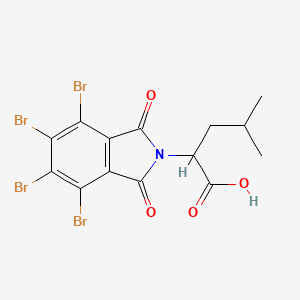
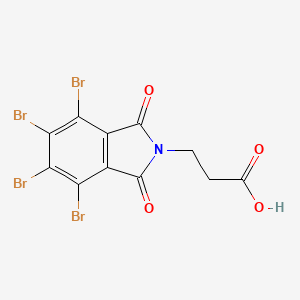
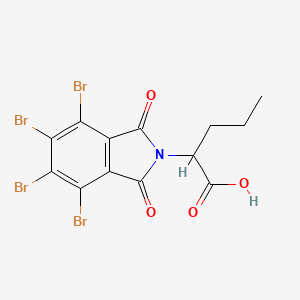
![2-[[2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid](/img/structure/B7751129.png)
![3-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid hydrochloride](/img/structure/B7751142.png)
![(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine](/img/structure/B7751150.png)
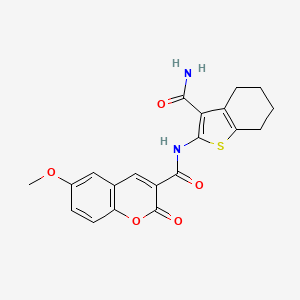
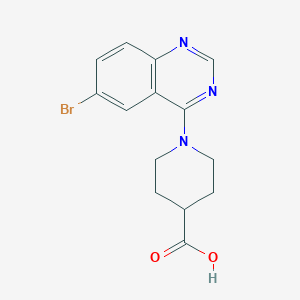
![1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride](/img/structure/B7751173.png)
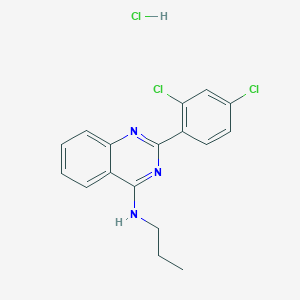
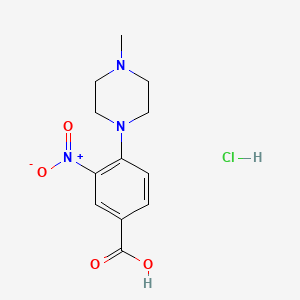
![3-amino-6-methyl-N-(2-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7751210.png)
